molecular formula C11H12ClN3 B10901586 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B10901586
M. Wt: 221.68 g/mol
InChI Key: ZLAUQWCXTIYAKB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 4-chlorobenzyl group and the methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in DMF for the formation of benzyl cyanide derivatives.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of benzyl cyanide and other substituted derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol: Another compound with a 4-chlorobenzyl group, but with a benzimidazole core.

    1-(4-Chlorobenzyl)-4-piperidinyl]methanol: Contains a piperidine ring instead of a pyrazole ring.

Uniqueness

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the 4-chlorobenzyl and methyl groups on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

ZLAUQWCXTIYAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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